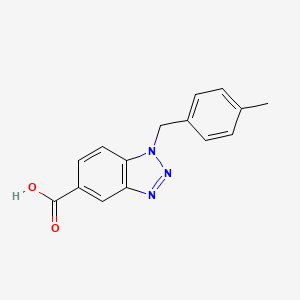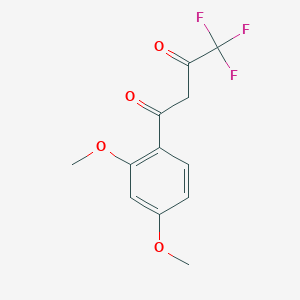
1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone is an organic compound that features a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, and a trifluoroacetone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone typically involves the acylation of 2,4-dimethoxybenzoyl chloride with trifluoroacetone. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or thioethers
科学研究应用
1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting cellular functions and pathways.
相似化合物的比较
Similar Compounds
- 2,4-Dimethoxybenzoyl chloride
- 3,3,3-Trifluoroacetone
- 2,4-Dimethoxybenzaldehyde
Comparison
1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone is unique due to the presence of both the dimethoxybenzoyl and trifluoroacetone moieties. This combination imparts distinct chemical properties, such as increased electrophilicity and the ability to participate in a wider range of chemical reactions compared to its individual components. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-7-3-4-8(10(5-7)19-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFUGHZAMVIYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
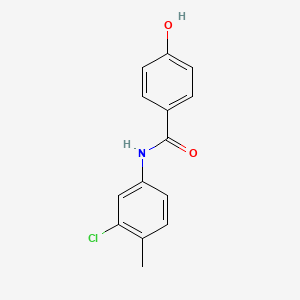
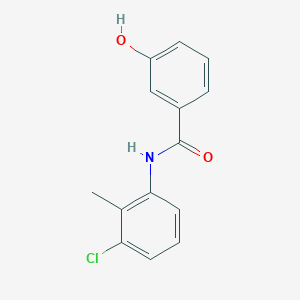
![4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7808037.png)
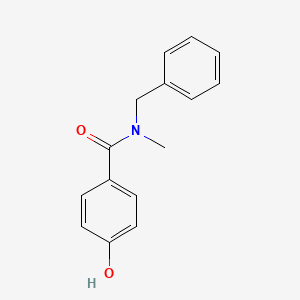
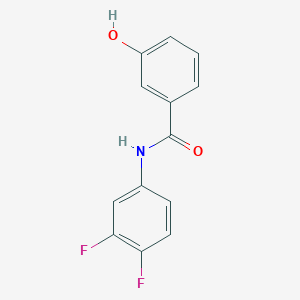
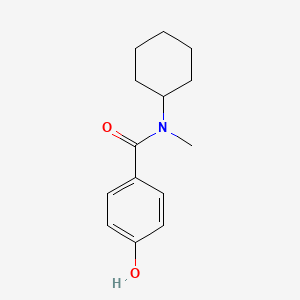
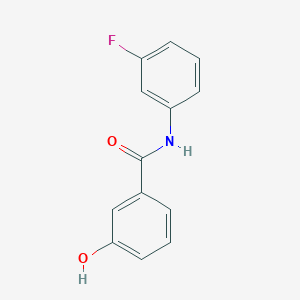
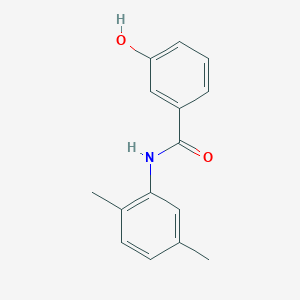
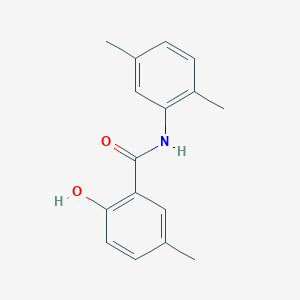
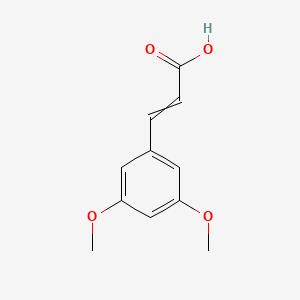
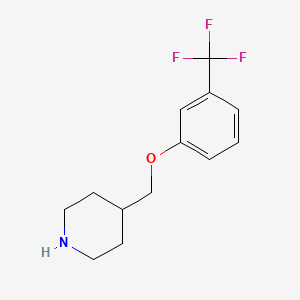
![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)
![{1-[(3-Bromophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B7808114.png)
